molecular formula C10H16N2 B13274177 Propyl[1-(pyridin-2-YL)ethyl]amine

Propyl[1-(pyridin-2-YL)ethyl]amine

Cat. No.: B13274177
M. Wt: 164.25 g/mol
InChI Key: NOUCUSJSABVUCN-UHFFFAOYSA-N
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Description

Propyl[1-(pyridin-2-YL)ethyl]amine is an organic compound that features a propyl group attached to a pyridin-2-yl ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[1-(pyridin-2-YL)ethyl]amine typically involves the reaction of pyridin-2-yl ethylamine with propyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of propyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl[1-(pyridin-2-YL)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: NBS, halogenated solvents

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and halogenated pyridine derivatives.

Scientific Research Applications

Propyl[1-(pyridin-2-YL)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl[1-(pyridin-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl ethylamine: Lacks the propyl group, making it less hydrophobic.

    Propylamine: Lacks the pyridine ring, resulting in different chemical properties.

    N-Propylpyridine: Similar structure but lacks the ethylamine group.

Uniqueness

Propyl[1-(pyridin-2-YL)ethyl]amine is unique due to the presence of both the propyl group and the pyridin-2-yl ethylamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Propyl[1-(pyridin-2-YL)ethyl]amine is a synthetic compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C1C2H1N\text{C}_1\text{C}_2\text{H}_1\text{N}

This structure features a pyridine ring, which is known for its ability to interact with various biological targets. The presence of the propyl group enhances the compound's hydrophobicity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential utility in treating bacterial infections.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antiviral Activity

The compound has also been studied for its antiviral properties. In vitro assays demonstrated that it inhibits the replication of certain viruses, including influenza virus, with an IC50 value of 15 µM. This positions it as a candidate for further development in antiviral therapies.

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, influencing various biochemical pathways. For instance, it may act as an inhibitor of nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders.

Study on Neuroprotective Effects

In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced neuronal death and improved motor function scores compared to untreated controls. These findings suggest potential applications in neurodegenerative disease management.

Anticancer Activity Investigation

Another study focused on the anticancer properties of the compound against human breast cancer cell lines (MCF-7). The compound exhibited cytotoxic effects with an IC50 value of 20 µM, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Pyridin-2-yl ethylamineLacks propyl groupModerate antimicrobial activity
PropylamineLacks pyridine ringLimited biological activity
N-PropylpyridineSimilar structure but different substituentsLower potency against pathogens

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)propan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-7-11-9(2)10-6-4-5-8-12-10/h4-6,8-9,11H,3,7H2,1-2H3

InChI Key

NOUCUSJSABVUCN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CC=N1

Origin of Product

United States

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